2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Description
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. This structure is characterized by a spiro junction at the 3.5 position, with a phenylmethyl ester group attached to the nitrogen atom. Such compounds are often used as intermediates in organic synthesis, particularly in pharmaceutical research for developing protease inhibitors, kinase modulators, or other bioactive molecules .
- 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester (CAS 1245816-29-8, C₁₂H₂₁NO₃) .
- 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS 240401-27-8, C₁₂H₂₁NO₃) .
Properties
IUPAC Name |
benzyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(19-9-13-5-2-1-3-6-13)16-8-4-7-15(10-16)11-18-12-15/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQTCITKDUTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168383 | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313369-58-2 | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313369-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing both oxane and azane functionalities can be cyclized under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the spirocyclic core with carbon dioxide in the presence of a base.
Esterification: The phenylmethyl ester group can be introduced through an esterification reaction. This involves reacting the carboxylic acid group with phenylmethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The spirocyclic scaffold varies in heteroatom placement, ring size, and substituents. Key comparisons include:
Key Observations :
- Heteroatom Positioning : The substitution of oxygen and nitrogen within the spiro system significantly impacts electronic properties and reactivity. For example, 2-oxa-6-aza systems (oxygen at position 2, nitrogen at 6) differ in hydrogen-bonding capacity compared to diaza analogs .
- Ring Size: Spiro[3.4] systems (e.g., octane-based) introduce steric constraints compared to spiro[3.5] nonane derivatives .
Pharmacological Relevance
While direct pharmacological data for the phenylmethyl ester derivative is scarce, structurally related spirocyclic compounds are explored for:
Physicochemical Properties
Comparative data for selected compounds:
| Property | This compound | 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester | Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate |
|---|---|---|---|
| Molecular Weight | ~275 (estimated) | 227.30 | 247.29 |
| Density (g/cm³) | Not available | Not available | 1.23 (predicted) |
| Boiling Point (°C) | Not available | Not available | 389.4 (predicted) |
| pKa | Not available | Not available | -0.85 (predicted) |
| Storage Conditions | Likely 2–8°C, dry, sealed | Standard for tert-butyl esters | 2–8°C, dry, sealed |
Notes:
Biological Activity
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 227.27 g/mol. The compound consists of a spirocyclic structure that contributes to its biological activity.
Synthesis
The synthesis of 2-Oxa-6-azaspiro[3.5]nonane derivatives has been explored through various methods, including:
- Cyclization Reactions : Utilizing starting materials like oxetanes and amines to form the spirocyclic structure.
- Oxidative Cyclizations : Employing reagents like Oxone® for selective transformations that yield the desired spirocyclic compounds .
Pharmacological Evaluation
The biological activity of 2-Oxa-6-azaspiro[3.5]nonane derivatives has been evaluated in several studies:
Case Studies
- Case Study 1 : A study evaluated a series of spirocyclic compounds for their ability to activate GPR119 receptors in vitro. The findings suggested that modifications to the side chains significantly influenced receptor activation and downstream signaling pathways.
- Case Study 2 : In another investigation, researchers synthesized various esters of spirocyclic acids and assessed their anti-inflammatory properties using animal models. The results demonstrated that certain modifications enhanced anti-inflammatory responses.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C₁₂H₁₇NO₃ | 227.27 | Potential GPR119 agonist |
| Related Compound A | C₁₁H₁₅N₃O₂ | 219.26 | Antimicrobial activity |
| Related Compound B | C₁₂H₁₈N₂O₄ | 258.29 | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structural identity of 2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., benzyl ester protons at δ 5.1–5.3 ppm, spirocyclic CH2 groups at δ 1.5–2.5 ppm) and carbon types (ester carbonyl at ~170 ppm). DEPT-135 can distinguish CH2 and CH3 groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C15H20N2O2; calc. 260.33 g/mol) and fragmentation patterns. ESI+ mode is recommended for ester derivatives .
- IR Spectroscopy : Verify ester carbonyl stretch (~1740 cm⁻¹) and sp³ C-O stretches (1100–1250 cm⁻¹).
Q. What are common synthetic strategies for introducing the phenylmethyl ester group into spirocyclic scaffolds?
- Methodological Answer :
- Carbodiimide-Mediated Coupling : React the spirocyclic carboxylic acid with benzyl alcohol using EDC/HOBt in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Protection/Deprotection : Use tert-butyl esters (e.g., Boc-protected intermediates from ) as temporary protecting groups to avoid side reactions during spirocycle formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?
- Methodological Answer :
- Controlled Parameter Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, ’s patent uses THF at –10°C for azaspiro ring closure, which may improve regioselectivity .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., dimerization products or uncyclized intermediates). Compare retention times with reference standards.
- Yield Optimization Table :
| Parameter | Effect on Yield | Reference |
|---|---|---|
| THF, –10°C | 75% yield | |
| DMF, RT | 50% yield | |
| Catalyst: DMAP | +15% yield |
Q. What experimental approaches are recommended to evaluate the biological activity of this compound as a potential enzyme inhibitor?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sensitivity to spirocyclic analogs (e.g., FAAH inhibitors in ). Use homology modeling to predict binding affinity .
- In Vitro Assays :
- IC50 Determination : Pre-incubate the compound with purified enzyme (e.g., FAAH) and substrate (arachidonoyl amide). Measure residual activity via fluorometric assays.
- Competitive Binding Studies : Use SPR or ITC to quantify dissociation constants (Kd).
- Negative Controls : Include structurally similar but inactive analogs (e.g., tert-butyl esters from ) to confirm specificity .
Q. How can researchers address discrepancies in the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via HPLC-MS.
- Mechanistic Insight : Under acidic conditions, ester hydrolysis may dominate (yielding carboxylic acid and benzyl alcohol). Under basic conditions, β-lactam ring opening (if present) may occur.
- Stabilization Strategies :
- Lyophilization : Store as a lyophilized powder to minimize hydrolysis.
- Excipient Screening : Add cyclodextrins or PEG to aqueous formulations to enhance solubility without compromising stability.
Data Contradiction Analysis
Q. How should conflicting solubility data in polar aprotic solvents (e.g., DMF vs. DMSO) be reconciled?
- Methodological Answer :
- Solubility Testing Protocol :
Prepare saturated solutions in DMF, DMSO, and THF at 25°C.
Filter and quantify dissolved compound via UV-Vis (λmax ~260 nm for benzyl esters).
- Computational Prediction : Calculate logP values (estimated ~2.1 for C15H20N2O2) to correlate with experimental data.
- Reference Discrepancies : Supplier-reported solubility (e.g., ) may assume anhydrous conditions, whereas hydration can reduce apparent solubility .
Synthetic Methodology Refinement
Q. What steps can mitigate low regioselectivity during spirocyclic ring formation?
- Methodological Answer :
- Template-Guided Synthesis : Use tert-butyl esters ( ) to pre-organize the carbamate group, favoring 6-aza over 2-aza spiro products .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2) to stabilize transition states. ’s patent employs BF3·Et2O for analogous cyclizations .
Analytical Challenges
Q. How can researchers distinguish between isomeric spirocyclic by-products (e.g., 2-oxa-5-aza vs. 2-oxa-6-aza) during purification?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- 2D NMR : NOESY or HSQC can differentiate spatial arrangements (e.g., coupling between oxa and aza groups).
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural proof (refer to ’s hydrochloride salt analogs for crystallization conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
